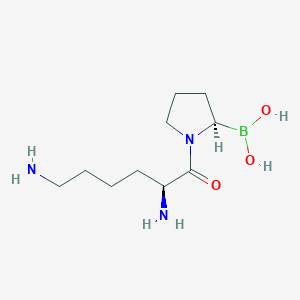
S-2-Isopropyl-1-(toluene-4-sulfonyl)-aziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-2-イソプロピル-1-(トルエン-4-スルホニル)-アジリジン: は、3員環の窒素含有ヘテロ環であるアジリジン類に属する有機化合物です。この化合物は、イソプロピル基、トルエン-4-スルホニル基、アジリジン環の存在を特徴としています。アジリジンは、その歪んだ環構造のために、非常に反応性が高く、有機合成において有用な中間体として知られています。
合成方法
合成経路と反応条件:
出発物質: S-2-イソプロピル-1-(トルエン-4-スルホニル)-アジリジンの合成は、通常、対応するアジリジン前駆体の合成から始まります。
反応条件: アジリジン環は、適切なアミンとエポキシドを塩基性条件下で反応させることで形成することができます。
工業的製造方法: 工業的製造方法は、反応条件を最適化し、収率を向上させるために、連続フローリアクターを使用することがあります。触媒と溶媒は、合成の効率を高めるために慎重に選択されます。
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of S-2-Isopropyl-1-(toluene-4-sulfonyl)-aziridine typically begins with the preparation of the corresponding aziridine precursor.
Reaction Conditions: The aziridine ring can be formed through the reaction of an appropriate amine with an epoxide under basic conditions
Industrial Production Methods: Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to enhance the efficiency of the synthesis.
化学反応の分析
反応の種類:
酸化: S-2-イソプロピル-1-(トルエン-4-スルホニル)-アジリジンは、酸化反応を受けて、対応するオキサジリジンを形成することができます。
還元: アジリジン環の還元は、アミンの形成につながる可能性があります。
置換: この化合物は、求核置換反応に関与することができ、アジリジン環が開環して、さまざまな置換された生成物を形成します。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、m-クロロ過安息香酸(m-CPBA)と過酸化水素があります。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: アミン、アルコール、チオールなどの求核試薬は、塩基性または酸性条件下で、開環反応を達成するために使用することができます。
主な生成物:
酸化生成物: オキサジリジンやその他の酸化された誘導体。
還元生成物: アミンおよび関連化合物。
置換生成物: さまざまな置換されたアジリジンおよび開鎖化合物。
科学的研究の応用
化学:
複雑な分子の合成: S-2-イソプロピル-1-(トルエン-4-スルホニル)-アジリジンは、医薬品や農薬など、複雑な有機分子の合成における中間体として使用されます。
触媒: この化合物は、他のアジリジンや関連構造の形成を促進するために、触媒反応に使用することができます。
生物学と医学:
創薬: アジリジン環の反応性により、特にがんや感染症を標的とする新規薬剤の開発に、貴重な足場となっています。
生体結合: この化合物は、研究や治療目的のために、タンパク質や核酸などの生体分子を修飾するために使用することができます。
産業:
高分子化学: S-2-イソプロピル-1-(トルエン-4-スルホニル)-アジリジンは、特殊な特性を持つ特殊高分子の製造に使用されます。
材料科学: この化合物は、特定の機能を持つ高度な材料の開発に使用されます。
作用機序
メカニズム:
反応性: 歪んだアジリジン環は非常に反応性が高く、さまざまな化学反応に関与することができます。イソプロピル基とトルエン-4-スルホニル基の存在は、これらの反応の反応性と選択性に影響を与える可能性があります。
分子標的: 生物系では、この化合物は、アミノ酸やヌクレオチドなどの求核試薬と相互作用して、共有結合の形成や生体分子の修飾につながる可能性があります。
経路: この化合物の反応性により、細胞シグナル伝達や代謝に関与するものを含め、さまざまな生化学的経路が引き起こされる可能性があります。
類似化合物との比較
類似化合物:
アジリジン: 親化合物であるアジリジンは、イソプロピル基とトルエン-4-スルホニル基を欠いており、化学反応における反応性と選択性が低くなっています。
N-トシルアジリジン: この化合物は、トルエン-4-スルホニル基を含んでいますが、イソプロピル基を欠いており、反応性と用途が異なります。
S-2-イソプロピルアジリジン: この化合物は、イソプロピル基を含んでいますが、トルエン-4-スルホニル基を欠いており、化学的挙動に違いが見られます。
独自性:
反応性: S-2-イソプロピル-1-(トルエン-4-スルホニル)-アジリジンにおけるイソプロピル基とトルエン-4-スルホニル基の組み合わせにより、化学反応における反応性と選択性が向上しています。
用途: この化合物の独特な構造により、さまざまな科学研究および産業用途で使用することができ、さまざまな分野で貴重なツールとなっています。
特性
分子式 |
C12H17NO2S |
|---|---|
分子量 |
239.34 g/mol |
IUPAC名 |
(2S)-1-(4-methylphenyl)sulfonyl-2-propan-2-ylaziridine |
InChI |
InChI=1S/C12H17NO2S/c1-9(2)12-8-13(12)16(14,15)11-6-4-10(3)5-7-11/h4-7,9,12H,8H2,1-3H3/t12-,13?/m1/s1 |
InChIキー |
KEQXAGSLQICYGJ-PZORYLMUSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H]2C(C)C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




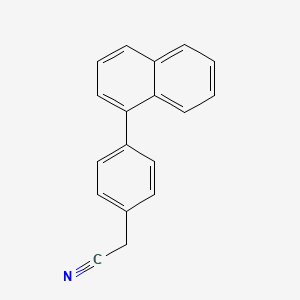

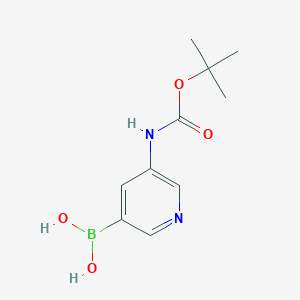
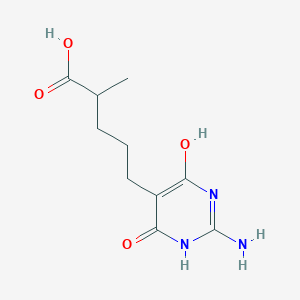
![2-Ethyl-1,3-dimethyl-2,3-dihydroimidazo[5,1-b]quinazolin-9(1H)-one](/img/structure/B11871424.png)
![1-((1H-benzo[d]imidazol-2-yl)sulfinyl)butan-2-one](/img/structure/B11871425.png)
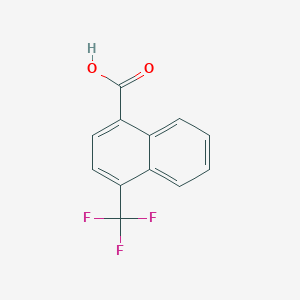
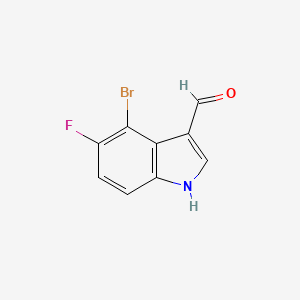

![4-(3-Chloro-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)benzonitrile](/img/structure/B11871439.png)
